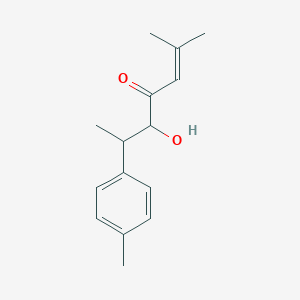

8-Hydroxy-ar-turmerone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one |

InChI |

InChI=1S/C15H20O2/c1-10(2)9-14(16)15(17)12(4)13-7-5-11(3)6-8-13/h5-9,12,15,17H,1-4H3 |

InChI Key |

GEYUWGLUFTZZAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C(C(=O)C=C(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

8-Hydroxy-ar-turmerone: A Deep Dive into Its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-ar-turmerone, a lesser-known sesquiterpenoid derived from the essential oil of Curcuma longa (turmeric) and also found in plants like Kelussia odoratissima, is emerging as a compound of significant interest in oncological research. While its parent compound, ar-turmerone (B1667624), has been more extensively studied for its anti-inflammatory, neuroprotective, and anticancer properties, recent investigations have begun to shed light on the unique biological activities and mechanisms of action of its hydroxylated counterpart. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a particular focus on its anticancer effects, supported by available quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.

Anticancer Activity of this compound

The most well-documented biological activity of this compound is its potential as an anticancer agent, specifically against breast cancer. Research has demonstrated its ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by interfering with the cell cycle.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A pivotal study by Karimian et al. (2017) isolated this compound from Kelussia odoratissima and elucidated its anticancer effects on human breast cancer cell lines. The primary mechanisms identified were the activation of the intrinsic pathway of apoptosis and the induction of S phase cell cycle arrest.[1][2][3]

Intrinsic Pathway of Apoptosis:

This compound triggers a cascade of molecular events that lead to apoptosis, primarily through the mitochondria-mediated intrinsic pathway. This involves:

-

Modulation of Bcl-2 Family Proteins: The compound was found to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis by increasing the permeability of the mitochondrial membrane.

-

Mitochondrial Membrane Potential (MMP) Disruption: The altered Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential, a key event in the apoptotic cascade.[1]

-

Caspase Activation: The disruption of the mitochondrial membrane results in the release of cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis. Specifically, this compound was shown to activate caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 and -7 (executioner caspases).[1]

Cell Cycle Arrest:

In addition to inducing apoptosis, this compound exerts its antiproliferative effects by arresting the cell cycle in the S phase. This is achieved through the upregulation of the cyclin-dependent kinase inhibitors p21 and p27.[1][4] These proteins play a crucial role in halting cell cycle progression, thereby preventing the replication of cancerous cells.

Quantitative Data on Anticancer Activity

The following table summarizes the quantitative data from the study by Karimian et al. (2017) on the cytotoxic effects of this compound on the MCF-7 human breast cancer cell line.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | 31.25 µg/mL | MCF-7 | MTT Assay | [1][2] |

Signaling Pathways in Anticancer Activity

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by this compound in breast cancer cells.

Anti-inflammatory and Neuroprotective Activities: An Area for Future Research

Currently, there is a notable lack of specific scientific literature detailing the anti-inflammatory and neuroprotective activities of this compound. However, extensive research on its parent compound, ar-turmerone , provides a strong foundation for hypothesizing potential activities and mechanisms for its hydroxylated derivative.

Ar-turmerone: A Proxy for Potential Anti-inflammatory and Neuroprotective Effects

Anti-inflammatory Activity:

Ar-turmerone has been shown to exert significant anti-inflammatory effects by inhibiting key signaling pathways.[5][6] In various cell models, particularly in microglia (the primary immune cells of the central nervous system), ar-turmerone has been demonstrated to:

-

Inhibit NF-κB Signaling: It prevents the translocation of the nuclear factor-kappa B (NF-κB) into the nucleus, a critical step in the inflammatory response.[5][6]

-

Suppress MAPK Pathways: Ar-turmerone inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) such as JNK and p38, which are key regulators of inflammatory cytokine production.[5][6]

-

Reduce Pro-inflammatory Mediators: Consequently, it reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as other inflammatory molecules.[5]

Neuroprotective Activity:

The neuroprotective effects of ar-turmerone are closely linked to its anti-inflammatory and antioxidant properties. Studies have shown that ar-turmerone can:

-

Protect Neurons from Inflammatory Damage: By suppressing microglial activation, ar-turmerone protects neurons from the damaging effects of neuroinflammation, a key factor in neurodegenerative diseases.[5][7][8]

-

Activate Nrf2 Pathway: Ar-turmerone and its analogs have been found to activate the Nrf2 pathway, a master regulator of the antioxidant response, thereby protecting neurons from oxidative stress.[7][8]

-

Promote Neurogenesis: Ar-turmerone has been reported to induce the proliferation of neural stem cells, suggesting a potential role in brain repair and regeneration.[9]

The following diagram illustrates the established anti-inflammatory signaling pathways inhibited by ar-turmerone, which may be relevant for this compound.

References

- 1. Kelussia odoratissima Mozaff. activates intrinsic pathway of apoptosis in breast cancer cells associated with S phase cell cycle arrest via involvement of p21/p27 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. [PDF] Kelussia odoratissima Mozaff. activates intrinsic pathway of apoptosis in breast cancer cells associated with S phase cell cycle arrest via involvement of p21/p27 in vitro and in vivo | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. azolifesciences.com [azolifesciences.com]

- 8. Aromatic-Turmerone Analogs Protect Dopaminergic Neurons in Midbrain Slice Cultures through Their Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis of 8-Hydroxy-ar-Turmerone in Curcuma longa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turmeric (Curcuma longa) is a plant of significant medicinal interest, largely due to its production of a diverse array of bioactive secondary metabolites. Among these are the sesquiterpenoids, which contribute to the rhizome's characteristic aroma and pharmacological properties. This technical guide provides a detailed overview of the current understanding of the biosynthetic pathway leading to 8-hydroxy-ar-turmerone (B1164395), a hydroxylated derivative of the major sesquiterpenoid ar-turmerone (B1667624). While significant strides have been made in elucidating the biosynthesis of the turmerone backbone, the precise enzymatic steps leading to this compound are yet to be fully characterized. This document synthesizes the available evidence, presents a putative pathway, details relevant quantitative data, and provides established experimental protocols to facilitate further research in this area.

Introduction

The rhizome of Curcuma longa is a rich source of terpenoids, with sesquiterpenoids being major constituents of its essential oil. These compounds, including ar-turmerone, α-turmerone, and β-turmerone, are recognized for their anti-inflammatory, anti-cancer, and neuroprotective activities. The functionalization of these terpenoid scaffolds, such as through hydroxylation, can significantly alter their bioactivity, making compounds like this compound compelling targets for drug discovery and development. Understanding the biosynthetic pathway of these molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches.

This guide outlines the proposed biosynthetic route from the central precursor farnesyl pyrophosphate (FPP) to ar-turmerone and its subsequent hydroxylation. It consolidates quantitative data on related compounds found in C. longa and provides detailed methodologies for the key experimental procedures required to investigate this pathway further.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general route of sesquiterpenoid synthesis, originating from the isoprenoid pathway. The pathway can be divided into three main stages: the formation of the sesquiterpene backbone, the modification of this backbone to form ar-turmerone, and the final hydroxylation step.

Stage 1: Formation of the Bisabolane (B3257923) Sesquiterpene Scaffold

The biosynthesis of sesquiterpenoids begins with the cyclization of the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). In Curcuma longa, a variety of terpene synthases (TPSs) are responsible for producing the diverse array of sesquiterpene skeletons. While the specific synthase for the direct precursor to ar-turmerone has not been definitively identified, research points towards the formation of a bisabolane-type carbocation intermediate. One key enzyme that has been functionally characterized is an α-zingiberene/β-sesquiphellandrene synthase , which produces zingiberene (B123854) and β-sesquiphellandrene as its major products[1][2]. These compounds are structurally related to the bisabolane skeleton.

Stage 2: Conversion to ar-Turmerone

Following the initial cyclization, the sesquiterpene hydrocarbon undergoes a series of oxidative modifications to yield the characteristic ketone structure of turmerones. It has been proposed that α-turmerone and β-turmerone are produced from α-zingiberene and β-sesquiphellandrene, respectively, through the action of an oxidase and a subsequent dehydrogenase [1][2]. A similar enzymatic cascade is hypothesized for the formation of ar-turmerone from a corresponding bisabolene (B7822174) precursor. These enzymatic steps are yet to be fully elucidated, and the specific enzymes remain to be identified and characterized.

Stage 3: Hydroxylation to this compound

The final step in the biosynthesis of this compound is the regioselective hydroxylation of the ar-turmerone molecule at the C-8 position. This reaction is characteristic of cytochrome P450 monooxygenases (CYP450s) , a large family of enzymes known for their role in the functionalization of terpenoids in plants[3]. Transcriptome analysis of C. longa rhizomes has revealed the high expression of several CYP450s from the CYP71D and CYP726 subfamilies, which are known to be involved in terpenoid biosynthesis[1][4]. While a specific ar-turmerone 8-hydroxylase has not yet been functionally characterized, these candidate genes represent promising targets for future investigation.

The proposed pathway is visualized in the following diagram:

Quantitative Data

| Compound | Plant Material | Concentration/Content | Analytical Method | Reference |

| ar-Turmerone | C. longa rhizome essential oil | 6.8–32.5% of total oil | GC-MS | [5] |

| C. longa rhizome essential oil | 40.00% ± 13.20% of total oil | GC-MS | [6] | |

| C. longa fresh rhizome oil | 24.4% of total oil | GC-MS | [7] | |

| C. longa dry rhizome oil | 21.4% of total oil | GC-MS | [7] | |

| α-Turmerone | C. longa rhizome essential oil | 13.6–31.5% of total oil | GC-MS | [5] |

| C. longa rhizome essential oil | 10.05% ± 2.90% of total oil | GC-MS | [6] | |

| C. longa fresh rhizome oil | 20.5% of total oil | GC-MS | [7] | |

| β-Turmerone | C. longa rhizome essential oil | 4.8–18.4% of total oil | GC-MS | [5] |

| C. longa rhizome essential oil | 22.73% ± 12.72% (as curlone) | GC-MS | [6] | |

| C. longa fresh rhizome oil | 11.1% of total oil | GC-MS | [7] |

Experimental Protocols

Further elucidation of the this compound biosynthetic pathway requires the application of various molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol for GC-MS Analysis of Sesquiterpenoids in Curcuma longa Rhizome

This protocol is adapted from methodologies described for the analysis of volatile compounds in Curcuma species[7][8][9].

1. Sample Preparation and Extraction:

-

Fresh or dried rhizomes of Curcuma longa are finely ground.

-

A known weight of the powdered rhizome (e.g., 10 g) is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus to extract the essential oil.

-

Alternatively, solvent extraction can be performed using a non-polar solvent like n-hexane or a slightly more polar solvent like dichloromethane. The solvent is then evaporated under reduced pressure to obtain the oleoresin.

-

The extracted oil or oleoresin is diluted in a suitable solvent (e.g., ethyl acetate (B1210297) or n-hexane) to a final concentration of approximately 1 mg/mL for GC-MS analysis.

2. GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890A or similar, coupled to a mass selective detector.

-

Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 1:50).

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 60 °C for 2 min.

-

Ramp: 5 °C/min to 240 °C.

-

Hold: 10 min at 240 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

3. Data Analysis:

-

Compound identification is performed by comparing the mass spectra of the detected peaks with those in a spectral library (e.g., NIST, Wiley).

-

Retention indices (RI) are calculated using a series of n-alkanes (C8-C20) and compared with literature values for further confirmation.

-

Quantification can be performed using an internal standard method (e.g., with n-tetradecane) by generating a calibration curve with authentic standards of the turmerones if available.

The following diagram illustrates the general workflow for this protocol:

Protocol for Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450

This protocol outlines the general steps for expressing a candidate C. longa CYP450 in a heterologous host (e.g., Saccharomyces cerevisiae) to test for ar-turmerone 8-hydroxylase activity.

1. Gene Isolation and Cloning:

-

Based on transcriptome data, a candidate CYP450 gene is identified (e.g., from the CYP71D or CYP726 family).

-

The full-length coding sequence is amplified from C. longa rhizome cDNA by PCR.

-

The PCR product is cloned into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.

-

The construct is transformed into a suitable yeast strain (e.g., WAT11) that co-expresses a cytochrome P450 reductase (CPR), which is essential for CYP450 activity.

2. Yeast Culture and Protein Expression:

-

A single colony of the transformed yeast is grown in a selective medium containing glucose at 30 °C with shaking.

-

The culture is then used to inoculate a larger volume of expression medium containing galactose to induce protein expression.

-

The culture is incubated for a further 48-72 hours at a lower temperature (e.g., 20-25 °C) to enhance protein folding and stability.

3. In Vivo and In Vitro Enzyme Assays:

-

In Vivo Assay:

-

The substrate, ar-turmerone, is added directly to the induced yeast culture.

-

The culture is incubated for an additional 24-48 hours.

-

The culture medium and/or yeast cells are extracted with an organic solvent (e.g., ethyl acetate).

-

The extract is concentrated and analyzed by GC-MS or LC-MS for the presence of this compound.

-

-

In Vitro Assay:

-

Yeast microsomes containing the expressed CYP450 and CPR are isolated by differential centrifugation.

-

The microsomal fraction is incubated with ar-turmerone in a reaction buffer containing a NADPH-regenerating system.

-

The reaction is incubated at 30 °C for 1-2 hours and then quenched and extracted with an organic solvent.

-

The extract is analyzed by GC-MS or LC-MS.

-

4. Product Identification:

-

The formation of this compound is confirmed by comparing the mass spectrum and retention time of the product with that of an authentic standard, if available.

-

If a standard is not available, the structure of the product can be elucidated using NMR spectroscopy after purification.

The logical relationship for identifying the function of a candidate gene is depicted below:

Conclusion and Future Perspectives

The biosynthesis of this compound in Curcuma longa represents an intriguing area of plant specialized metabolism. While the initial steps involving the formation of the sesquiterpene backbone are becoming clearer, the subsequent oxidative modifications, particularly the final hydroxylation step, remain to be experimentally validated. The identification and characterization of the specific terpene synthase, oxidase, dehydrogenase, and cytochrome P450 monooxygenase involved in this pathway are critical next steps.

The protocols and data presented in this guide provide a solid foundation for researchers to pursue these questions. The successful elucidation of the complete pathway will not only deepen our understanding of terpenoid biosynthesis in this important medicinal plant but also pave the way for the heterologous production of this compound and other bioactive sesquiterpenoids for pharmaceutical applications. The combination of transcriptomics, metabolomics, and robust biochemical characterization will be instrumental in achieving this goal.

References

- 1. jtrolis.ub.ac.id [jtrolis.ub.ac.id]

- 2. A cytochrome P450 CYP81AM1 from Tripterygium wilfordii catalyses the C-15 hydroxylation of dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jtrolis.ub.ac.id [jtrolis.ub.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. Bioactivity of Curcumin on the Cytochrome P450 Enzymes of the Steroidogenic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Identification and quantitation of eleven sesquiterpenes in three species of Curcuma rhizomes by pressurized liquid extraction and gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 8. journals.plos.org [journals.plos.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 8-Hydroxy-ar-turmerone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for 8-Hydroxy-ar-turmerone, a sesquiterpenoid found in the essential oil of Curcuma longa (turmeric).[1] Due to the limited availability of public domain data for this specific derivative, this document summarizes the known information and presents generalized experimental protocols for the spectroscopic techniques typically used to characterize such natural products. This guide is intended to serve as a foundational resource for researchers engaged in the isolation, synthesis, and characterization of bioactive compounds.

Chemical Structure and Properties

This compound is a derivative of ar-turmerone, featuring a hydroxyl group at the C-8 position. Its chemical formula is C₁₅H₂₀O₂ with a molecular weight of 232.32 g/mol .[1][2]

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. It is important to note that a complete, publicly available dataset is not currently available. The information presented is based on existing literature.

Table 1: ¹H NMR Spectroscopic Data

A proton NMR spectrum for this compound has been reported in the literature, however, the detailed chemical shifts, multiplicities, and coupling constants are not explicitly provided in a tabular format.[3] A representative spectrum is available in the cited literature.[3]

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in a tabular format |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ) ppm |

| Data not publicly available |

Table 3: Infrared (IR) Spectroscopic Data

Specific IR absorption data for this compound is not available. However, the IR spectrum is expected to show characteristic absorptions for the functional groups present. For the parent compound, ar-turmerone, characteristic peaks include aromatic C=C stretching and C=O stretching.[4] For this compound, an additional broad absorption band corresponding to the O-H stretch of the hydroxyl group would be anticipated.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (broad) |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 |

| C=O (Ketone) | 1680-1725 |

| C=C (Aromatic) | 1450-1600 |

| C-O (Alcohol) | 1050-1260 |

Table 4: Mass Spectrometry (MS) Data

The mass spectrum for this compound is not currently available in public databases. The parent compound, ar-turmerone, has a molecular weight of 216 g/mol .[4] For this compound, the molecular ion peak [M]⁺ would be expected at m/z 232.

| Fragment | m/z | Relative Abundance (%) |

| Data not publicly available |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (solid): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Thin Film (solid/oil): Dissolve the sample in a volatile solvent, cast it onto a salt plate, and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of the compound.

-

MS/MS (Tandem Mass Spectrometry): Select the molecular ion peak and subject it to fragmentation to obtain structural information.

-

-

Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and the major fragment ions to elucidate the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

References

8-Hydroxy-ar-turmerone: A Technical Guide to Potential Therapeutic Applications

Abstract

8-Hydroxy-ar-turmerone, a hydroxylated derivative of the well-known bioactive sesquiterpene ar-turmerone (B1667624) found in Curcuma longa (Turmeric), is emerging as a compound of significant therapeutic interest.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its potential applications in oncology, neuroprotection, and anti-inflammatory therapies. We consolidate quantitative data from various studies, detail key experimental protocols for its investigation, and visualize the complex signaling pathways it modulates. This document serves as a foundational resource for researchers aiming to explore and harness the therapeutic potential of this natural compound.

Introduction

Turmerones, the major bioactive components of the essential oil of Curcuma longa, have a long history of use in traditional medicine.[2] These sesquiterpenoids, including α-, β-, and aromatic (ar)-turmerone, are recognized for a wide spectrum of pharmacological activities, such as anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] this compound is a specific, hydroxylated form of ar-turmerone, identified as a key bioactive compound in plants like Kelussia odoratissima.[1] Its structural modification suggests a potentially distinct or enhanced pharmacological profile compared to its parent compound, ar-turmerone. This guide synthesizes the existing research to provide a detailed technical overview of its therapeutic promise.

Extraction and Isolation

The isolation of turmerones is a critical first step for their characterization and therapeutic evaluation. While protocols specifically for this compound are often embedded within broader phytochemical analyses, the general methodology follows a standard workflow for isolating sesquiterpenoids from plant material.

General Experimental Workflow

The process typically involves solvent extraction, fractionation to separate compounds by polarity, and subsequent purification using chromatographic techniques.

Caption: General workflow for extraction and isolation of this compound.

Detailed Experimental Protocols

Protocol 1: Soxhlet Extraction and Fractionation [4][5]

-

Preparation: Procure and powder the dried rhizomes of the source plant (e.g., Curcuma longa).

-

Extraction: Perform Soxhlet extraction using petroleum ether (60-80°C boiling point) for approximately 12 hours to obtain the lipid-soluble fraction.[5]

-

Concentration: Concentrate the resulting extract using a distillation assembly to yield turmeric oil or oleoresin.[5]

-

Fractionation: Partition the concentrated oil between petroleum ether and methanol (B129727) using a separating funnel. Repeatedly fractionate with methanol to separate compounds based on polarity.[4]

-

Purification: Treat the petroleum ether fraction with activated charcoal to remove impurities. Further purify the fraction using preparative Thin-Layer Chromatography (TLC) or High-Performance Thin-Layer Chromatography (HPTLC) with a mobile phase such as n-hexane:ethyl acetate (B1210297) (9.8:0.2 v/v) to isolate pure turmerones.[4][6]

Protocol 2: Characterization of Isolated Compound [4][7]

-

TLC: The isolated compound can be identified on a TLC plate, showing a characteristic violet spot with vanillin-sulfuric acid reagent upon heating. The Rf value for ar-turmerone is approximately 0.72.[4]

-

UV Spectroscopy: A UV spectrum of ar-turmerone shows maximum absorption peaks around 235-237 nm.[4][7]

-

GC-MS: Gas Chromatography-Mass Spectrometry is used to confirm the molecular weight. Ar-turmerone has a molecular weight of approximately 216 g/mol , while this compound has a molecular weight of 232.32 g/mol .[7][8][9]

Potential Therapeutic Applications

Research into this compound and its parent compound, ar-turmerone, has revealed significant potential across several therapeutic areas.

Anticancer Activity

The anticancer properties of turmerones are among their most studied attributes.[10][11] this compound, in particular, has been shown to activate the intrinsic pathway of apoptosis in breast cancer cells.[12]

Mechanism of Action: Studies suggest that this compound induces S-phase cell cycle arrest, an effect associated with the increased expression of cell cycle inhibitors p21 and p27.[12] This arrest prevents cancer cells from progressing through the cell division cycle, ultimately leading to apoptosis. The parent compound, ar-turmerone, has been shown to induce apoptosis in various cancer cell lines, including human myeloid leukemia (HL-60) and hepatocellular carcinoma (HepG2), through the activation of caspases and modulation of pathways like p-AKT/AKT and p-Erk/Erk.[1][10]

Caption: Anticancer signaling pathway of this compound.

Quantitative Data:

Table 1: Anti-proliferative Activity of Turmerone Compounds

| Compound | Cell Line | Activity | IC50 Value (µg/mL) | Citation |

|---|---|---|---|---|

| α-turmerone | MDA-MB-231 (Breast) | Anti-proliferative, Apoptosis | 11.0 - 41.8 | [13] |

| α-turmerone | HepG2 (Liver) | Anti-proliferative | <50 | [13] |

| α-turmerone | MCF-7 (Breast) | Anti-proliferative | >50 | [13] |

| ar-turmerone | P388D1 (Lymphoblast) | Antitumor | Not specified | [10] |

| ar-turmerone | HaCaT (Keratinocytes) | Anti-proliferative | Dose-dependent |[14] |

Neuroprotective Effects

Ar-turmerone and its derivatives exhibit potent neuroprotective effects, suggesting a strong potential for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[15][16][17]

Mechanism of Action: The neuroprotective effects appear to be mediated by at least two distinct mechanisms:

-

Anti-inflammatory Action: Ar-turmerone suppresses the activation of microglial cells, which are key mediators of neuroinflammation. It achieves this by inhibiting critical signaling pathways, including NF-κB, JNK, and p38 MAPK, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][18][19]

-

Direct Neuroprotection & Neurogenesis: Ar-turmerone and its analogs can directly protect dopaminergic neurons from damage.[20] This is mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses.[3][15] Furthermore, ar-turmerone has been shown to induce the proliferation of neural stem cells (NSCs) both in vitro and in vivo, promoting regeneration.[21]

Caption: Neuroprotective and neurogenesis pathways of ar-turmerone.

Anti-inflammatory Activity

The anti-inflammatory properties of ar-turmerone are well-documented and are foundational to its therapeutic effects in various disease models, from neurodegeneration to skin inflammation.[14][18][19]

Mechanism of Action: Ar-turmerone exerts its anti-inflammatory effects by targeting key intracellular signaling cascades. In response to inflammatory stimuli like Amyloid-β (Aβ) or TNF-α, ar-turmerone blocks the phosphorylation and degradation of IκB-α, which prevents the translocation of the NF-κB transcription factor to the nucleus.[18] It also inhibits the phosphorylation of JNK and p38 MAPK.[18][19] This multi-target inhibition effectively shuts down the downstream production of a host of inflammatory mediators, including iNOS, COX-2, and pro-inflammatory cytokines.[3][18]

Caption: Anti-inflammatory signaling pathway of ar-turmerone.

Key Experimental Protocols for Bioactivity Assessment

To validate the therapeutic potential of this compound, a series of standardized in vitro assays are essential.

Protocol 3: Cell Viability / Anti-proliferative (MTT) Assay [14]

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) or other target cells (e.g., HaCaT keratinocytes) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Protocol 4: Apoptosis Assessment (Annexin V-FITC/PI Staining) [13]

-

Cell Treatment: Treat cancer cells with the desired concentration of this compound for the determined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Protocol 5: Cell Cycle Analysis [12]

-

Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay and harvest.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).

-

Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Protocol 6: Western Blot for Protein Expression [14]

-

Protein Extraction: Lyse treated cells and quantify the total protein concentration using a BCA assay.

-

Electrophoresis: Separate protein lysates via SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Incubation: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against target proteins (e.g., p21, p27, cleaved caspase-3, p-p38, p-IκBα) overnight.

-

Secondary Antibody & Detection: Wash and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

This compound, along with its parent compound ar-turmerone, presents a compelling profile as a multi-target therapeutic agent. The existing body of research strongly supports its potential in oncology, neuroprotection, and the management of inflammatory conditions. Its ability to modulate fundamental cellular processes such as cell cycle progression, apoptosis, and key inflammatory and antioxidant signaling pathways (NF-κB, MAPK, Nrf2) underscores its therapeutic versatility.

For drug development professionals, this compound represents a promising natural product lead. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are crucial.

-

In Vivo Efficacy: Moving beyond cell culture to robust animal models for cancer, neurodegenerative diseases, and chronic inflammation is a critical next step.

-

Safety and Toxicology: A thorough toxicological profile is necessary before any clinical consideration.

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound could lead to the development of novel compounds with enhanced potency and specificity.[20]

References

- 1. researchgate.net [researchgate.net]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Turmeric Essential Oil Constituents as Potential Drug Candidates: A Comprehensive Overview of Their Individual Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

- 8. This compound | C15H20O2 | CID 102079805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (+)-Turmerone | C15H20O | CID 160512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caringsunshine.com [caringsunshine.com]

- 12. researchgate.net [researchgate.net]

- 13. lifekey.com.au [lifekey.com.au]

- 14. Ar-Turmerone Exerts Anti-proliferative and Anti-inflammatory Activities in HaCaT Keratinocytes by Inactivating Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. azolifesciences.com [azolifesciences.com]

- 17. caringsunshine.com [caringsunshine.com]

- 18. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

8-Hydroxy-ar-turmerone: A Technical Guide for Researchers and Drug Development Professionals

Introduction

8-Hydroxy-ar-turmerone, a sesquiterpenoid derived from the turmeric plant (Curcuma longa) and also found in plants such as Kelussia odoratissima, has garnered significant interest in the scientific community for its potential therapeutic applications. Traditionally, turmeric has been a cornerstone of Ayurvedic and Traditional Chinese Medicine for centuries, employed to treat a wide array of ailments including inflammatory conditions, digestive issues, and skin diseases.[1] Modern research has begun to validate these traditional uses, identifying specific bioactive compounds like this compound and elucidating their mechanisms of action. This technical guide provides an in-depth overview of the current scientific knowledge on this compound, focusing on its anticancer and anti-inflammatory properties, with detailed experimental protocols and pathway visualizations to support further research and drug development.

Anticancer Activity

The anticancer potential of this compound has been most notably demonstrated in breast cancer models. Research indicates that this compound can induce apoptosis and cause cell cycle arrest, suggesting its potential as a chemotherapeutic agent.

Quantitative Data

The cytotoxic effects of this compound have been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

| Cell Line | Cancer Type | IC50 (µg/mL) | Time (hours) | Reference |

| MCF-7 | Breast Adenocarcinoma | 25.3 ± 1.5 | 48 | Karimian et al., 2017 |

| LA7 | Rat Mammary Adenocarcinoma | 30.2 ± 2.1 | 48 | Karimian et al., 2017 |

Signaling Pathways

This compound exerts its anticancer effects through the modulation of specific signaling pathways, primarily inducing apoptosis through the intrinsic pathway and causing S-phase cell cycle arrest.

Intrinsic Apoptosis Pathway:

This compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3 and caspase-7, ultimately leading to programmed cell death.

Figure 1: Intrinsic apoptosis pathway induced by this compound.

S-Phase Cell Cycle Arrest:

In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest in the S phase. This is mediated by the upregulation of the cyclin-dependent kinase inhibitors p21 and p27. These proteins inhibit the activity of cyclin-CDK complexes that are necessary for the progression of the cell cycle, thereby halting cell proliferation.

Figure 2: S-phase cell cycle arrest mediated by this compound.

Experimental Protocols

This protocol is adapted from the methodology used to assess the cytotoxicity of this compound against breast cancer cell lines.

Materials:

-

MCF-7 or LA7 cells

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%.

-

After 24 hours, replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with the IC50 concentration of this compound for 48 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

This colorimetric assay measures the activity of caspases-3, -7, and -9.

Materials:

-

Treated and untreated cells

-

Caspase-3, -7, and -9 Colorimetric Assay Kits (containing cell lysis buffer, reaction buffer, and specific caspase substrates)

-

Microplate reader

Procedure:

-

Treat cells with the IC50 concentration of this compound for 48 hours.

-

Lyse the cells using the provided lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the specific caspase substrate and reaction buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at the appropriate wavelength (typically 405 nm) using a microplate reader.

-

Calculate the fold-increase in caspase activity compared to the untreated control.

Anti-inflammatory Activity

While research on the anti-inflammatory properties of this compound is less extensive than that of its parent compound, ar-turmerone, preliminary evidence suggests its potential in modulating inflammatory responses. Ar-turmerone has been shown to inhibit key inflammatory pathways.

Signaling Pathways

Ar-turmerone has been demonstrated to suppress the activation of NF-κB and the phosphorylation of MAPKs such as JNK and p38, which are critical mediators of the inflammatory response. It is plausible that this compound shares similar mechanisms of action.

Figure 3: Potential anti-inflammatory signaling pathways inhibited by this compound.

Conclusion

This compound presents a promising avenue for the development of novel therapeutics, particularly in the field of oncology. Its ability to induce apoptosis and cell cycle arrest in cancer cells through well-defined signaling pathways highlights its potential as a lead compound. Further research is warranted to explore its efficacy in a broader range of cancer types, to fully elucidate its anti-inflammatory mechanisms, and to investigate its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this potent natural compound.

References

An In-depth Technical Guide to the Core Research on 8-Hydroxy-ar-turmerone and its Congener, ar-turmerone

This technical guide provides a comprehensive review of the existing research on 8-Hydroxy-ar-turmerone and the closely related compound, ar-turmerone (B1667624). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these natural compounds. This document synthesizes the available quantitative data, details key experimental methodologies, and visualizes the known signaling pathways to facilitate a deeper understanding of their biological activities and mechanisms of action.

Biological Activities

This compound, a sesquiterpene found in Curcuma longa (turmeric) and Kelussia odoratissima, has garnered scientific interest for its potential therapeutic applications, particularly in oncology.[1][2] Research into this compound and its parent molecule, ar-turmerone, has revealed a range of biological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][3][4]

Anticancer Activity

The primary focus of research into this compound has been its anticancer potential. Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines and induce programmed cell death (apoptosis).[1][2] Specifically, the 8-hydroxy conjugated form of ar-turmerone has been observed to induce apoptosis in human leukemia cell lines and suppress the proliferation of breast cancer cells.[2]

While specific quantitative data for this compound is limited in the currently available literature, extensive research on the parent compound, ar-turmerone, provides valuable insights into its potential efficacy. Ar-turmerone has demonstrated cytotoxic effects across a range of cancer cell lines.

Table 1: Cytotoxic Activity of ar-turmerone and α-turmerone on Various Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC50 Value | Reference |

| ar-turmerone | K562 | Human chronic myelogenous leukemia | 20-50 µg/mL | [5] |

| ar-turmerone | L1210 | Mouse lymphocytic leukemia | 20-50 µg/mL | [5] |

| ar-turmerone | U937 | Human histiocytic lymphoma | 20-50 µg/mL | [5] |

| ar-turmerone | RBL-2H3 | Rat basophilic leukemia | 20-50 µg/mL | [5] |

| α-turmerone | HepG2 | Human liver cancer | 11.0 - 41.8 µg/mL | [6] |

| α-turmerone | MCF-7 | Human breast cancer | 11.0 - 41.8 µg/mL | [6] |

| α-turmerone | MDA-MB-231 | Human breast cancer | 11.0 - 41.8 µg/mL | [6] |

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory and Neuroprotective Activities

Beyond its anticancer effects, ar-turmerone has been shown to possess anti-inflammatory and neuroprotective properties. It can inhibit the activation of microglia, which are immune cells in the central nervous system, suggesting its potential in treating neurodegenerative diseases.[3][7][8] Ar-turmerone has also been found to promote the proliferation of neural stem cells, indicating a potential role in neural regeneration.[8][9] Furthermore, it has demonstrated the ability to suppress the production of pro-inflammatory cytokines.[10]

Mechanism of Action

The therapeutic effects of this compound and ar-turmerone are attributed to their ability to modulate key cellular signaling pathways involved in cell survival, proliferation, and inflammation.

Induction of Apoptosis via Bax/Bcl-2 Pathway

A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis through the modulation of the Bax/Bcl-2 protein ratio. In breast cancer cells, the 8-hydroxy conjugated form of ar-turmerone has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptosis.

Inhibition of Pro-inflammatory Signaling Pathways

Ar-turmerone has been demonstrated to exert its anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK) pathways.[7] In the context of neuroinflammation stimulated by amyloid-β, ar-turmerone suppresses the expression and activation of inflammatory mediators such as MMP-9, iNOS, and COX-2.[7] It achieves this by inhibiting the phosphorylation and degradation of IκB-α, which prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby blocking the transcription of pro-inflammatory genes.

Experimental Protocols

This section details the methodologies for key experiments cited in the research of ar-turmerone and its derivatives.

Isolation and Purification of Turmerones

A common method for isolating turmerones from their natural sources involves extraction followed by chromatographic separation.

Protocol: Isolation of ar-turmerone from Turmeric Oleoresin [11][12]

-

Extraction: Turmeric powder is extracted with a non-polar solvent such as petroleum ether using a Soxhlet apparatus for approximately 12 hours. The resulting extract is then concentrated by distillation to yield turmeric oil.

-

Fractionation: The turmeric oil is fractionated using a liquid-liquid extraction with petroleum ether and methanol (B129727) in a separating funnel. This step is repeated to enrich the turmerone content in the methanolic fraction.

-

Adsorption Chromatography: The enriched fraction is subjected to adsorption chromatography using silica (B1680970) gel as the adsorbent. The oleoresin-to-silica gel ratio is optimized (e.g., 1:3).

-

Elution: The silica gel is eluted with a suitable solvent, such as 96% ethanol, to recover the isolated ar-turmerone.

-

Characterization: The purity and identity of the isolated ar-turmerone are confirmed using techniques such as Thin-Layer Chromatography (TLC), UV-Visible Spectroscopy, Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Protocol: [5]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated overnight to allow for cell attachment.

-

Treatment: The cells are treated with various concentrations of the test compound (e.g., ar-turmerone) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assays

3.3.1 DNA Fragmentation Assay [5][13]

This assay detects the characteristic laddering pattern of DNA fragmentation that occurs during apoptosis.

-

Cell Treatment and Lysis: Cells are treated with the test compound for various time points and concentrations. After treatment, the cells are harvested and lysed.

-

DNA Extraction: DNA is extracted from the cell lysate using a phenol-chloroform extraction method.

-

Agarose (B213101) Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel (e.g., 1.5%) and subjected to electrophoresis.

-

Visualization: The DNA fragments are visualized under UV light after staining with an intercalating agent like ethidium (B1194527) bromide. Apoptotic cells will show a characteristic ladder pattern of DNA fragments in multiples of 180-200 base pairs.

3.3.2 Annexin V-FITC/Propidium Iodide (PI) Staining [14]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Cells are treated with the test compound, and both floating and adherent cells are collected.

-

Washing: The cells are washed twice with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Bax and Bcl-2 Expression

This technique is used to detect and quantify the levels of specific proteins, such as Bax and Bcl-2.[15]

-

Protein Extraction: Cells are treated with the test compound, harvested, and lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for Bax and Bcl-2 overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is also used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels of Bax and Bcl-2 are normalized to the loading control.

Conclusion

The research on this compound and its parent compound, ar-turmerone, highlights their significant potential as therapeutic agents, particularly in the fields of oncology, neuroprotection, and anti-inflammatory medicine. While a substantial body of evidence demonstrates the cytotoxic and mechanistic pathways of ar-turmerone, further focused research is imperative to fully elucidate the specific biological activities, quantitative efficacy, and detailed mechanisms of action of this compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for future investigations into this promising class of natural compounds. As our understanding of these molecules deepens, they may pave the way for the development of novel and effective therapies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jaoc.samipubco.com [jaoc.samipubco.com]

- 4. mdpi.com [mdpi.com]

- 5. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifekey.com.au [lifekey.com.au]

- 7. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of aromatic turmerone on activity deprivation-induced apoptosis in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppression of Inflammatory cytokine production by ar-Turmerone isolated from Curcuma phaeocaulis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nanobioletters.com [nanobioletters.com]

- 12. researchgate.net [researchgate.net]

- 13. Selective induction of apoptosis by ar-turmerone isolated from turmeric (Curcuma longa L) in two human leukemia cell lines, but not in human stomach cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of curcumin on Bcl-2 and Bax expression in nude mice prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 8-Hydroxy-ar-turmerone

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-ar-turmerone is a sesquiterpene found in the essential oil of Curcuma longa (turmeric) that has garnered significant interest for its potential therapeutic applications.[1] This bioactive compound is known to modulate cellular signaling pathways, exhibit anti-inflammatory activity, and may play a role in neurogenesis by affecting the proliferation and differentiation of neural stem cells.[1] Its potential applications in oncology are also under investigation.[1] These diverse biological activities make this compound a promising candidate for further research and drug development.

This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from Curcuma longa rhizomes. The methodologies are based on established techniques for the isolation of turmerones and related sesquiterpenoids, adapted to the specific properties of the hydroxylated form.

Data Presentation: Extraction and Purification Parameters

The following table summarizes various methods and key quantitative data points relevant to the extraction and purification of turmerones. While specific data for this compound is limited, the provided information for the closely related ar-turmerone (B1667624) can serve as a valuable baseline for optimizing the isolation of its hydroxylated derivative.

| Method | Matrix | Key Parameters | Compound | Yield/Purity | Reference |

| Extraction | |||||

| Soxhlet Extraction | Turmeric Powder | Solvent: Petroleum ether (60-80°C); Duration: 12 hours | Turmerone | Not specified | [2][3] |

| Maceration | Turmeric Rhizome | Solvent: 96% Ethanol (B145695); Duration: 72 hours | Turmeric Oleoresin | Not specified | [4] |

| Hydrophobic Deep Eutectic Solvents (HDES) Extraction | Curcuma longa L. | HDES: Oxalic acid:menthol (1:3.6 molar ratio); Solid-to-liquid ratio: 10:1 (mg/mL); Duration: 90 min | ar-turmerone | 3.83 ± 0.19% (w/w, dry basis) | [5][6] |

| Purification | |||||

| Silica (B1680970) Gel Adsorption & Elution | Turmeric Oleoresin | Adsorbent: Silica gel (1:3 ratio of oleoresin to silica); Eluent: 96% Ethanol | ar-turmerone | 27.74% area by GC-MS | [7][4] |

| Preparative TLC | Petroleum Ether Fraction | Stationary Phase: Silica gel; Mobile Phase: Toluene:Ethyl Acetate (B1210297) (93:7) | Turmerone | Not specified | |

| Preparative HPLC | Turmeric Volatile Oil | Column: C18; Mobile Phase: Methanol (B129727):Water (80:20) | ar-turmerone | >99% | [8] |

Experimental Protocols

The following protocols are designed to provide a comprehensive workflow for the extraction and purification of this compound.

Protocol 1: Extraction of Turmeric Oleoresin

This protocol describes the initial extraction of oleoresin, which contains a mixture of curcuminoids and essential oils, including this compound, from dried turmeric rhizomes.

Materials:

-

Dried and powdered Curcuma longa rhizomes

-

96% Ethanol

-

n-Hexane

-

Maceration vessel

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate the powdered turmeric rhizomes with 96% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional stirring.[7]

-

Filter the mixture to separate the ethanolic extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator to obtain a thick extract.

-

To the thick extract, add n-hexane in a 1:2 ratio (v/v) and stir until a homogenous mixture is formed.

-

Allow the mixture to stand, leading to the precipitation of insoluble components.

-

Filter the mixture and collect the n-hexane filtrate.

-

Evaporate the n-hexane from the filtrate using a rotary evaporator to yield the turmeric oleoresin.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

This protocol outlines the separation of this compound from the crude oleoresin using silica gel chromatography. Due to the hydroxyl group, this compound is more polar than ar-turmerone, which will affect its elution profile.

Materials:

-

Turmeric oleoresin

-

Silica gel (60-120 mesh) for column chromatography

-

n-Hexane

-

Ethyl acetate

-

Glass chromatography column

-

Fraction collection tubes

-

TLC plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent.

-

Sample Loading: Dissolve the turmeric oleoresin in a minimal amount of the initial mobile phase (e.g., n-Hexane with a small percentage of ethyl acetate) and load it onto the top of the silica gel column.

-

Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc., n-hexane:ethyl acetate).

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

TLC Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 or 7:3). Visualize the spots under a UV lamp. This compound, being more polar, will have a lower Rf value than ar-turmerone.

-

Pooling and Concentration: Pool the fractions containing the purified this compound based on the TLC analysis and concentrate them using a rotary evaporator.

Protocol 3: High-Purity Purification by Preparative HPLC

For obtaining high-purity this compound for analytical or biological studies, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Materials:

-

Partially purified this compound from column chromatography

-

HPLC-grade methanol

-

HPLC-grade water

-

Preparative HPLC system with a C18 column

Procedure:

-

Sample Preparation: Dissolve the partially purified this compound in the HPLC mobile phase.

-

Chromatographic Conditions:

-

Column: Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient system of methanol and water. A starting condition could be 70:30 or 80:20 (methanol:water), adjusted based on initial analytical runs.[8]

-

Flow Rate: A typical flow rate for a preparative column is in the range of 5-15 mL/min.

-

Detection: UV detector set at an appropriate wavelength (e.g., 237 nm, the maximum wavelength for ar-turmerone, which is likely similar for the hydroxylated form).[7]

-

-

Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound.

-

Solvent Removal: Remove the solvent from the collected fraction, for example, by lyophilization or rotary evaporation, to obtain the pure compound.

Visualizations

Experimental Workflow for Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathway Modulation by Turmerones

The following diagram illustrates potential signaling pathways that may be modulated by turmerones, including this compound, based on published research for ar-turmerone.[9][10] This is a proposed pathway and requires experimental validation for this compound.

Caption: Potential signaling pathways modulated by this compound.

References

- 1. This compound | 949081-09-8 | ZMB08109 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. Extraction of curcuminoids and ar-turmerone from turmeric (Curcuma longa L.) using hydrophobic deep eutectic solvents (HDESs) and application as HDES-based microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. CN104478686A - Preparation method of ar-turmerone reference substance in turmeric volatile oil - Google Patents [patents.google.com]

- 9. Ar-Turmerone Exerts Anti-proliferative and Anti-inflammatory Activities in HaCaT Keratinocytes by Inactivating Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Proposed HPLC Method for the Quantification of 8-Hydroxy-ar-turmerone

Abstract

Introduction

Curcuma longa, commonly known as turmeric, is a rich source of bioactive compounds, including curcuminoids and essential oils. The essential oil fraction is largely composed of sesquiterpenoids, with ar-turmerone (B1667624) being a major constituent. 8-Hydroxy-ar-turmerone is a significant metabolite of ar-turmerone. The quantification of this metabolite is essential for pharmacokinetic studies, understanding the metabolism of turmeric constituents, and for the quality control of turmeric-based extracts and finished products.

Due to the structural similarity with its parent compound, an HPLC method employing a C18 stationary phase is appropriate. The addition of a hydroxyl group to the ar-turmerone structure increases its polarity, which is expected to result in a slightly shorter retention time under reversed-phase conditions compared to ar-turmerone. This proposed method is based on established isocratic HPLC protocols for ar-turmerone, offering a reliable foundation for adaptation and validation[1].

Proposed Analytical Method

Instrumentation and Materials

-

Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector, analytical balance, sonicator, and centrifuge.

-

Chemicals and Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Methanol (B129727) (HPLC Grade)

-

This compound reference standard (>98% purity)

-

Curcuma longa extract or other sample matrix

-

-

Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions

The following conditions are proposed as a starting point for method development, based on successful separation of ar-turmerone[1].

| Parameter | Proposed Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: Acetonitrile and Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 25 °C) |

| Detection | UV at 240 nm |

| Run Time | Approximately 15 minutes |

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Turmeric Oil/Extract)

-

Accurately weigh approximately 100 mg of the turmeric oil or extract into a 10 mL volumetric flask.

-

Add 8 mL of methanol and sonicate for 15 minutes to extract the analytes.

-

Allow the solution to cool to room temperature and make up the volume to 10.0 mL with methanol.

-

Centrifuge the solution at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation (Representative Parameters)

A full validation according to ICH guidelines should be performed. The following table presents representative performance data based on the validated analysis of the parent compound, ar-turmerone, which can be considered an achievable target for this proposed method[1].

| Validation Parameter | Representative Target Specification (based on ar-turmerone) |

| Linearity Range | 2 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~50 ng/mL |

| Limit of Quantification (LOQ) | ~100 ng/mL |

| Precision (%RSD) | < 5% (Intra-day and Inter-day) |

| Accuracy (% Recovery) | 95% - 105% |

| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |

Data Analysis and Quantification

-

Calibration Curve: Inject the prepared working standard solutions in triplicate. Plot a graph of the mean peak area against the corresponding concentration.

-

Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantification: Inject the prepared sample solution. Use the peak area of this compound from the sample chromatogram and the regression equation to calculate its concentration in the sample.

The concentration of the analyte in the original sample can be calculated using the following formula:

Concentration (mg/g) = (C * V * D) / W

Where:

-

C = Concentration from the calibration curve (µg/mL)

-

V = Final volume of the sample solution (mL)

-

D = Dilution factor, if any

-

W = Weight of the initial sample (mg)

Conclusion

This application note details a proposed HPLC-UV method for the quantification of this compound. While based on robust methods for the parent compound ar-turmerone, this protocol requires full validation to establish its performance characteristics for this compound specifically. The provided chromatographic conditions, sample preparation steps, and representative validation targets offer a strong starting point for researchers aiming to develop and implement a reliable analytical method for this compound.

References

Application Notes and Protocols for the Synthesis of 8-Hydroxy-ar-turmerone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-ar-turmerone is a sesquiterpenoid derived from turmeric (Curcuma longa) that has garnered significant interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and anticancer activities. As a derivative of the more abundant ar-turmerone (B1667624), its synthesis is of considerable importance for further pharmacological investigation and drug development. These application notes provide a detailed protocol for the proposed synthesis of this compound via benzylic oxidation of ar-turmerone, along with methods for the preparation of its derivatives. Characterization data and potential biological signaling pathways are also discussed.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₂ | [1][2] |

| Molecular Weight | 232.32 g/mol | [1][2] |

| Appearance | - | - |

| ¹H NMR (CDCl₃) | See Experimental Protocols | [3] |

| ¹³C NMR (CDCl₃) | See Experimental Protocols | [3] |

| Mass Spectrometry | See Experimental Protocols | - |

Table 2: Proposed Synthesis of this compound - Reaction Parameters

| Parameter | Condition |

| Starting Material | ar-Turmerone |

| Reagent | Selenium Dioxide (SeO₂) |

| Solvent | 1,4-Dioxane |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Work-up | Filtration, Extraction |

| Purification | Column Chromatography |

| Expected Yield | Variable |

Experimental Protocols

Protocol 1: Synthesis of ar-Turmerone (Starting Material)

ar-Turmerone can be isolated from the volatile oil of Curcuma longa or synthesized. For the purpose of these notes, we will assume commercially available or previously isolated ar-turmerone is used. A general isolation procedure is outlined below.

Materials:

-

Dried turmeric rhizomes

-

Petroleum ether (60-80°C)

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Soxhlet apparatus

-

Silica (B1680970) gel for column chromatography